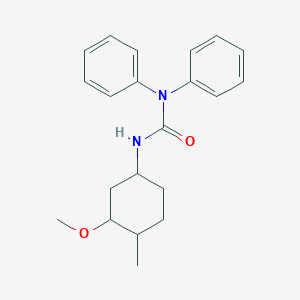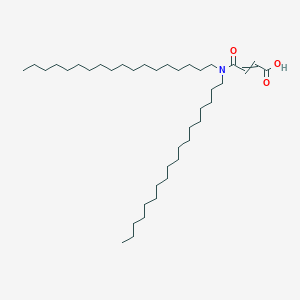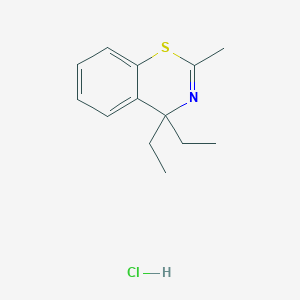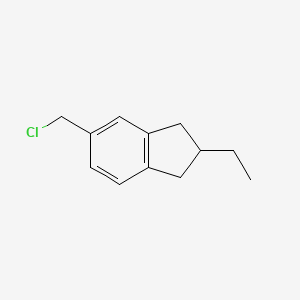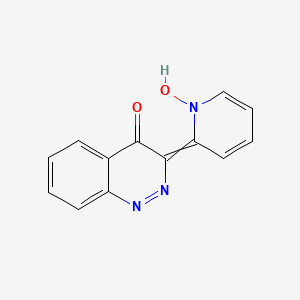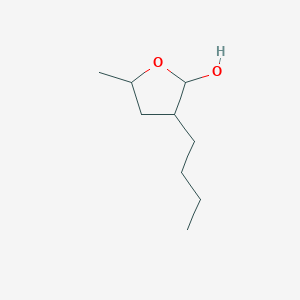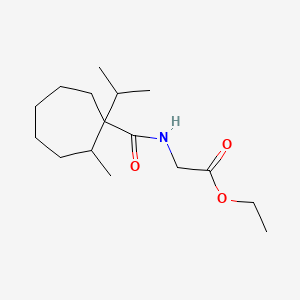
Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate: is a chemical compound with the molecular formula C16H29NO3 and a molar mass of 283.41 g/mol . This compound is known for its unique structure, which includes a cycloheptane ring substituted with isopropyl and methyl groups, and an ethyl ester of glycine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate typically involves the reaction of glycine ethyl ester with 1-isopropyl-2-methylcycloheptanecarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with G-protein coupled receptors and ion channels .
Vergleich Mit ähnlichen Verbindungen
- Ethyl N-(1-isopropyl-2-methylcyclohexanecarbonyl)glycinate
- Ethyl N-(1-isopropyl-2-methylcyclopentanecarbonyl)glycinate
- Ethyl N-(1-isopropyl-2-methylcyclobutanecarbonyl)glycinate
Comparison: Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its cyclohexane, cyclopentane, and cyclobutane analogs. The larger ring size affects the compound’s conformational flexibility, reactivity, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
56471-48-8 |
|---|---|
Molekularformel |
C16H29NO3 |
Molekulargewicht |
283.41 g/mol |
IUPAC-Name |
ethyl 2-[(2-methyl-1-propan-2-ylcycloheptanecarbonyl)amino]acetate |
InChI |
InChI=1S/C16H29NO3/c1-5-20-14(18)11-17-15(19)16(12(2)3)10-8-6-7-9-13(16)4/h12-13H,5-11H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
IMFCJDMCTVMSKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)C1(CCCCCC1C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


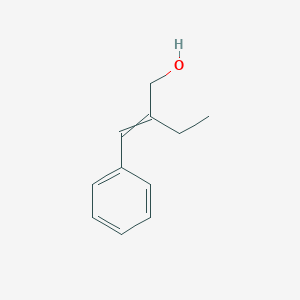
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)

![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
